N~1~-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
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Overview
Description
N~1~-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Benzamide formation: The nitrated pyrazole can then be coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N~1~-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: can be used in various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: Study of its effects on cellular processes and pathways.
Industry: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting or modifying their activity. The nitro group and the pyrazole ring might play crucial roles in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-4-({4-amino-1H-pyrazol-1-yl}methyl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(2,5-dichlorophenyl)-4-({4-methyl-1H-pyrazol-1-yl}methyl)benzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in N1-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE might confer unique electronic properties and reactivity compared to its analogs, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C17H12Cl2N4O3 |
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Molecular Weight |
391.2g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H12Cl2N4O3/c18-13-5-6-15(19)16(7-13)21-17(24)12-3-1-11(2-4-12)9-22-10-14(8-20-22)23(25)26/h1-8,10H,9H2,(H,21,24) |
InChI Key |
ZVRSZLXXWILANL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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